4-methoxy-N-(1-piperidinyl)benzamide
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Overview
Description
4-methoxy-N-(1-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a methoxy group attached to the benzene ring and a piperidine ring attached to the amide nitrogen. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-piperidinyl)benzamide typically involves the coupling of 4-methoxybenzoic acid with piperidine. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under reflux conditions.
Industrial Production Methods
For large-scale production, the synthesis may involve more efficient and cost-effective methods. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 4-hydroxy-N-(piperidin-1-yl)benzamide.
Reduction: 4-methoxy-N-(piperidin-1-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-piperidinyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor involved in cellular response to low oxygen levels . By inhibiting HIF-1, the compound can induce apoptosis in hypoxic tumor cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(2-(1-benzyl-piperidin-4-yl)-ethyl)-4-methoxy-benzamide HCl
Uniqueness
4-methoxy-N-(1-piperidinyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the piperidine ring contributes to its stability and bioactivity.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-methoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-5-11(6-8-12)13(16)14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
InChI Key |
GXAQIYKZKYZARX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2CCCCC2 |
Origin of Product |
United States |
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